molecular formula C187H308F3N53O52S2 B3026347 Stresscopin (3-40) (Human) Trifluoroacetate Salt CAS No. 357952-09-1

Stresscopin (3-40) (Human) Trifluoroacetate Salt

Cat. No.: B3026347
CAS No.: 357952-09-1
M. Wt: 4252 g/mol
InChI Key: ZMELYLRCZAEWRR-WABNFCLFSA-N
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Description

Stresscopin (3-40) (Human) Trifluoroacetate Salt, also known as Urocortin III (Human) Trifluoroacetate Salt, is a peptide derived from the human stresscopin protein. This compound is a truncated form of the full-length stresscopin, consisting of amino acids 3 to 40. It is commonly used in scientific research due to its biological activity and relevance in stress response mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stresscopin (3-40) (Human) Trifluoroacetate Salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid during the cleavage process .

Chemical Reactions Analysis

Types of Reactions

Stresscopin (3-40) (Human) Trifluoroacetate Salt can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Scientific Research Applications

Stresscopin (3-40) (Human) Trifluoroacetate Salt has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Investigated for its role in stress response and interaction with corticotropin-releasing factor receptors.

    Medicine: Explored for potential therapeutic applications in stress-related disorders and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Stresscopin (3-40) (Human) Trifluoroacetate Salt exerts its effects by binding to corticotropin-releasing factor receptor type 2 (CRF2). This interaction activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as modulation of stress and anxiety .

Comparison with Similar Compounds

Similar Compounds

    Urocortin I: Another member of the corticotropin-releasing factor family with similar biological activity.

    Urocortin II: Shares structural similarities with Stresscopin (3-40) but differs in amino acid sequence and receptor affinity.

Uniqueness

Stresscopin (3-40) (Human) Trifluoroacetate Salt is unique due to its specific interaction with corticotropin-releasing factor receptor type 2 and its truncated form, which retains biological activity while being more stable and easier to synthesize compared to the full-length protein .

Biological Activity

Stresscopin (3-40), also known as Urocortin 3 (Ucn 3), is a member of the corticotropin-releasing factor (CRF) family of neuropeptides. This compound has garnered attention for its biological activities, particularly its role in stress response and cardiovascular regulation. This article reviews the biological activity of Stresscopin (3-40), focusing on its mechanisms, physiological effects, and potential therapeutic applications based on diverse research findings.

Stresscopin primarily acts as an agonist for the CRF type 2 receptor (CRFR2). The activation of CRFR2 has been associated with various physiological responses, including:

  • Anxiolytic Effects : Stresscopin may help mitigate anxiety by modulating the central nervous system's response to stress.
  • Cardiovascular Regulation : It influences heart function and vascular tone, contributing to adaptations during stress.
  • Fluid Balance : The peptide plays a role in renal function and fluid homeostasis.

Research indicates that Stresscopin's action is mediated through specific signaling pathways involving cyclic AMP (cAMP) and phospholipase C, leading to various downstream effects in target tissues like the heart and kidneys .

2.1 Cardiovascular Implications

Stresscopin's expression has been documented in human myocardial cells, where it exerts positive inotropic effects, enhancing cardiac contractility. Studies show that Ucn 3 levels are elevated in response to cardiac stressors, indicating its protective role during myocardial ischemia . This peptide's interaction with CRFR2 in cardiac tissues suggests potential therapeutic avenues for heart failure management.

2.2 Renal Function

In the kidneys, Stresscopin influences renal blood flow and glomerular filtration rate. It is expressed in renal tubules, particularly affecting sodium handling and fluid balance, which may have implications for conditions like hypertension .

3.1 Expression Studies

A study quantified Ucn 3 levels in various human tissues, demonstrating significant expression in the heart (0.74–1.15 pmol/g) and kidneys (1.21 pmol/g), comparable to levels found in the brain and pituitary gland . This suggests a systemic role for Stresscopin beyond its central nervous system functions.

3.2 Clinical Trials

Ongoing clinical trials are investigating the safety and efficacy of Urocortins, including Stresscopin, for treating conditions such as congestive heart failure and stress-related disorders. These trials aim to establish dosage guidelines and assess therapeutic outcomes related to cardiovascular health .

4. Data Table: Summary of Biological Activities

Biological ActivityMechanismPhysiological Impact
Anxiolytic EffectsCRFR2 ActivationReduced anxiety levels
Cardiovascular SupportPositive Inotropic ActionEnhanced heart contractility
Fluid RegulationRenal Function ModulationImproved fluid balance

5. Conclusion

Stresscopin (3-40) exhibits significant biological activity through its interaction with CRFR2, influencing various physiological systems including cardiovascular and renal functions. Ongoing research continues to unveil its potential therapeutic applications, particularly in managing stress-related disorders and cardiovascular diseases.

The understanding of Stresscopin's roles highlights the importance of neuropeptides in maintaining homeostasis during stress and opens avenues for novel therapeutic strategies targeting these pathways.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H307N53O50S2.C2HF3O2/c1-33-93(18)142(147(196)251)233-163(267)114(57-59-134(190)243)213-152(256)101(26)207-160(264)115(60-66-289-31)215-166(270)118(69-87(6)7)220-172(276)124(76-108-83-199-85-201-108)217-155(259)102(27)208-164(268)125(77-135(191)244)218-154(258)98(23)203-148(252)96(21)202-149(253)97(22)204-159(263)113(56-58-133(189)242)212-151(255)100(25)206-158(262)112(54-46-64-200-185(197)198)214-165(269)117(68-86(4)5)221-173(277)126(78-136(192)245)225-161(265)111(53-43-45-63-187)211-150(254)99(24)205-157(261)110(52-42-44-62-186)210-153(257)103(28)209-180(284)143(94(19)34-2)234-175(279)128(80-138(194)247)227-171(275)123(75-107-50-40-37-41-51-107)224-168(272)120(71-89(10)11)219-167(271)119(70-88(8)9)222-174(278)127(79-137(193)246)226-162(266)116(61-67-290-32)216-181(285)144(95(20)35-3)235-176(280)129(81-139(195)248)230-183(287)146(105(30)241)237-179(283)132-55-47-65-238(132)184(288)141(92(16)17)232-177(281)130(82-140(249)250)228-169(273)121(72-90(12)13)223-178(282)131(84-239)231-170(274)122(73-91(14)15)229-182(286)145(104(29)240)236-156(260)109(188)74-106-48-38-36-39-49-106;3-2(4,5)1(6)7/h36-41,48-51,83,85-105,109-132,141-146,239-241H,33-35,42-47,52-82,84,186-188H2,1-32H3,(H2,189,242)(H2,190,243)(H2,191,244)(H2,192,245)(H2,193,246)(H2,194,247)(H2,195,248)(H2,196,251)(H,199,201)(H,202,253)(H,203,252)(H,204,263)(H,205,261)(H,206,262)(H,207,264)(H,208,268)(H,209,284)(H,210,257)(H,211,254)(H,212,255)(H,213,256)(H,214,269)(H,215,270)(H,216,285)(H,217,259)(H,218,258)(H,219,271)(H,220,276)(H,221,277)(H,222,278)(H,223,282)(H,224,272)(H,225,265)(H,226,266)(H,227,275)(H,228,273)(H,229,286)(H,230,287)(H,231,274)(H,232,281)(H,233,267)(H,234,279)(H,235,280)(H,236,260)(H,237,283)(H,249,250)(H4,197,198,200);(H,6,7)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,141-,142-,143-,144-,145-,146-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMELYLRCZAEWRR-WABNFCLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C187H308F3N53O52S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4252 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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